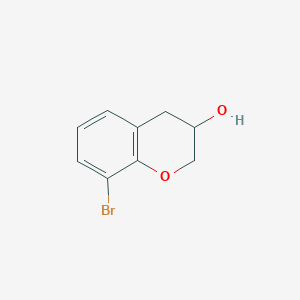

8-Bromochroman-3-ol

Overview

Description

8-Bromochroman-3-ol is a compound that is part of the chromone family, which is known for its diverse biological activities and potential use in drug discovery. The chromone structure is a key scaffold in the synthesis of various derivatives, including those with substitutions at the 2, 3, 6, and 8 positions. These derivatives have been designed to mimic short peptides and have applications in the development of peptidomimetics .

Synthesis Analysis

The synthesis of 8-Bromochroman-3-ol derivatives has been achieved through various synthetic routes. One method involves the reaction of 3-aryl-1-(3-bromo-5-chloro-2-hydroxyphenyl)-2-propen-1-one or 2-aryl-8-bromo-6-chlorochroman-4-one under Mannich conditions, followed by an aza-Michael reaction and SeO(2) oxidation to introduce a primary aminomethyl group at the 3-position of a 2-arylchromone scaffold . Another approach utilizes palladium-mediated reactions to introduce substituents at the 3-, 6-, and 8-positions of 2-aryl/styryl-8-bromo-6-chloro-3-hydroxychromone derivatives, achieving excellent regioselectivity and yields . Additionally, a metal-free method using Brønsted acid catalysis has been developed for the synthesis of trans-4-arylchroman-3-ols, which demonstrates the versatility and efficiency of synthesizing chroman derivatives .

Molecular Structure Analysis

The molecular structure of 8-Bromochroman-3-ol derivatives can be complex, with different forms exhibiting distinct conformational features. For example, 8-bromo-2',3'-O-isopropylideneadenosine has been studied in two forms, one with a planar sugar moiety and no intramolecular hydrogen bond, and another with a C(2')-endo conformation and an intramolecular hydrogen bond . The crystal structures of related compounds, such as 8-bromo-2'-O-triisopropylbenzenesulfonyl-adenosine, have also been determined, revealing intra-molecular stacked conformations and different modes of dimer formation .

Chemical Reactions Analysis

The reactivity of 8-Bromochroman-3-ol derivatives in chemical reactions has been explored in various studies. For instance, the one-electron attachment reaction of 8-bromo-2'-deoxyguanosine in DNA has been investigated, showing a higher conversion in Z-DNA compared to B-DNA, which suggests that the reactivity of the purine base C8 is enhanced in Z-DNA . Nucleophilic reactions of 8-bromodiisophorone-1-carboxylic acid have been studied, demonstrating that nucleophilic replacement of the 8-bromo-substituent can occur with simultaneous migration, leading to different products depending on the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-Bromochroman-3-ol derivatives are influenced by their molecular structure and substituents. The crystal and molecular structures of compounds such as 8-bromo-2',3',5'-triacetyl adenosine and 8-bromo-2',3',5'-triacetyl guanosine have been analyzed to understand the effect of bromine and acetyl substitutions on molecular conformation and interactions . These studies contribute to a deeper understanding of how structural modifications can affect the properties and potential applications of chromone derivatives.

Scientific Research Applications

Synthetic Strategies and Scaffold Utilization

A significant contribution of 8-Bromochroman-3-ol and its derivatives is in the realm of chemical synthesis, particularly in developing complex chemical structures. The synthesis of 2,3,6,8-tetrasubstituted chromone derivatives, where 8-Bromochroman-3-ol variants are used as scaffolds, demonstrates their value. These scaffolds are pivotal in introducing diverse substituents, leading to compounds with significant biological activities. The strategic utilization of palladium-mediated reactions emphasizes the compound's versatility and the precision in achieving regioselectivity, which is crucial in complex chemical synthesis processes (Dahlén et al., 2006).

Applications in DNA Radiosensitization

The compound's interaction with low-energy electrons is noteworthy, especially in the context of DNA radiosensitization. The formation of a stable parent anion of 8-Bromoadenine (a close analog) upon electron attachment makes it a potential candidate for cancer radiation therapy. The interaction dynamics, such as the formation of an exotic bond between bromine and the C8 atom, underpin its potential in enhancing the effectiveness of radiation therapy (Schürmann et al., 2017).

Modification of G-quadruplex Structures

In the realm of genetic structures, particularly G-quadruplexes, the incorporation of brominated constituents like 8-Bromochroman-3-ol is significant. Modifying G-quadruplexes with these compounds influences the stability and folding topology of these complex structures, thereby affecting their biological properties. The role of these modifications in enhancing the structural determination of G-quadruplexes by techniques like circular dichroism and nuclear magnetic resonance is pivotal (Sagi, 2014).

Contribution in Organic Synthesis

The compound's contribution extends to organic synthesis, where it acts as a building block in creating diverse molecular structures. The synthesis and characterization of new families of heterocyclic compounds based on 8-hydroxyquinoline, where derivatives of 8-Bromochroman-3-ol are employed, highlights its role in developing acid corrosion inhibitors, showcasing its practical applications in materials science (Rbaa et al., 2020).

Safety And Hazards

The safety data sheet for a similar compound, 8-Bromo-1-octanol, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it with protective gloves, clothing, and eye/face protection, and to avoid breathing its dust, fume, gas, mist, vapors, or spray . It should be stored in a well-ventilated place, in a tightly closed container .

properties

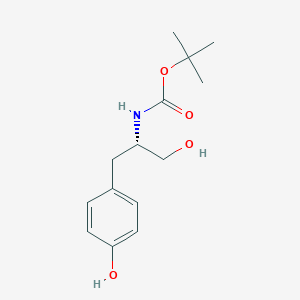

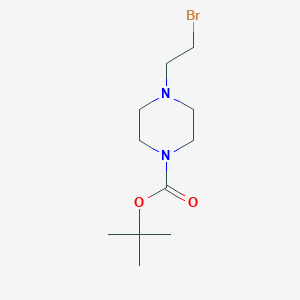

IUPAC Name |

8-bromo-3,4-dihydro-2H-chromen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c10-8-3-1-2-6-4-7(11)5-12-9(6)8/h1-3,7,11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWPMFKDQGCPGHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=C1C=CC=C2Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromochroman-3-ol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

](/img/structure/B1286477.png)